(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

Description

IUPAC Nomenclature and Systematic Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one. This designation precisely identifies the structural features and stereochemical configuration of the molecule. The compound is registered under Chemical Abstracts Service number 87655-21-8, providing a unique identifier for this specific enantiomer. Alternative systematic names include this compound, which incorporates both the absolute configuration designation and the optical rotation direction.

The molecular formula C8H14O2 indicates the presence of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, yielding a molecular weight of 142.20 grams per mole. The InChI (International Chemical Identifier) representation provides a standardized string notation: InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1. This notation includes stereochemical information encoded in the final segment, specifically indicating the S configuration at the stereogenic center. The corresponding InChI Key MAGFJLNBFXFQGX-LURJTMIESA-N serves as a hashed version for database searching and computational applications.

The Simplified Molecular Input Line Entry System representation of the compound is written as CC1(C@HO)C, where the [@H] notation specifically designates the stereochemistry at the carbon bearing the hydroxyl group. This representation clearly shows the quaternary carbon center at position 2 with two methyl substituents, the ketone functionality at position 1, and the hydroxyl group at position 3 with defined stereochemistry. The systematic characterization is further enhanced by the assignment of a specific optical rotation value, measured as [α]D = +21 to +25 degrees when dissolved in chloroform at a concentration of 1 gram per 100 milliliters.

Molecular Architecture: Cyclohexanone Backbone with Methyl and Hydroxyl Substituents

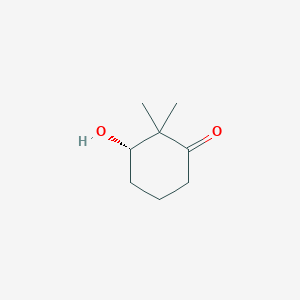

The molecular architecture of this compound is built upon a six-membered cyclohexanone ring system that serves as the fundamental structural framework. The cyclohexanone backbone adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings due to optimal bond angles and minimal torsional strain. This chair conformation allows all carbon-carbon bond angles to approximate the ideal tetrahedral angle of 109.5 degrees, thereby minimizing ring strain and maximizing molecular stability.

The ketone functionality at position 1 introduces a planar sp2-hybridized carbon center that slightly disrupts the regular chair geometry while maintaining overall structural integrity. The carbonyl group's planar geometry contrasts with the tetrahedral arrangements of the remaining ring carbons, creating a subtle but important geometric variation within the molecular framework. At position 2, a quaternary carbon center bears two methyl substituents, creating significant steric bulk that influences the compound's conformational preferences and chemical reactivity. This quaternary center represents a sterically congested environment where four carbon-carbon bonds converge, leading to substantial 1,3-diaxial interactions when substituents adopt axial orientations.

The hydroxyl substituent at position 3 introduces both polar character and additional stereochemical complexity to the molecular architecture. This secondary alcohol functionality can participate in hydrogen bonding interactions and significantly influences the compound's physical properties and biological activity. The positioning of the hydroxyl group adjacent to the quaternary carbon center creates a unique microenvironment where steric and electronic effects combine to determine the molecule's overall behavior. The spatial relationship between the ketone, quaternary carbon, and hydroxyl functionalities creates a distinctive three-dimensional architecture that is crucial for the compound's utility in asymmetric synthesis applications.

Table 1: Structural Parameters of this compound

Chirality and Absolute Configuration: (S)-Enantiomer Specification

The chirality of this compound arises from the presence of a stereogenic center at carbon 3, where the hydroxyl group is attached. This chiral center creates two possible enantiomers, with the (S)-configuration representing the specific spatial arrangement of substituents around this stereogenic carbon. The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, where the four different groups attached to the chiral carbon are ranked according to atomic number and connectivity patterns.

In the (S)-enantiomer, when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction when viewed from high to low priority. The priority sequence for this compound places the oxygen atom of the hydroxyl group as the highest priority, followed by the quaternary carbon center bearing the two methyl groups, then the methylene carbon of the ring, and finally the hydrogen atom as the lowest priority. This specific arrangement results in the S absolute configuration, which is consistently observed in crystallographic and spectroscopic analyses.

The optical activity of this enantiomer is evidenced by its positive optical rotation, measured as [α]D = +21 to +25 degrees in chloroform solution. This dextrorotatory behavior indicates that the (S)-enantiomer rotates plane-polarized light in a clockwise direction, providing a direct experimental confirmation of the compound's chiral nature. The magnitude of the optical rotation reflects the degree of asymmetry in the molecular structure and serves as a characteristic physical property for identification and purity assessment.

The stereochemical integrity of the (S)-enantiomer is crucial for its applications in asymmetric synthesis, where the absolute configuration directly influences the stereochemical outcome of chemical transformations. The compound serves as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules, where precise stereochemical control is essential for optimal activity and selectivity. The availability of the pure (S)-enantiomer with high enantiomeric excess makes it particularly valuable for applications requiring strict stereochemical fidelity.

Conformational Dynamics: Ring Puckering and Steric Effects

The conformational dynamics of this compound are governed by the fundamental principles of cyclohexane chair conformations and the steric effects imposed by the multiple substituents. The cyclohexane ring system can adopt two distinct chair conformations through a ring-flipping process, where each conformation places substituents in either axial or equatorial positions. For this trisubstituted cyclohexanone, the conformational preferences are determined by the minimization of steric interactions, particularly 1,3-diaxial repulsions that occur when bulky substituents occupy axial positions.

The two methyl groups at the quaternary carbon center (position 2) significantly influence the conformational equilibrium through their substantial steric bulk. When these methyl substituents occupy axial positions, they experience severe 1,3-diaxial interactions with axial hydrogen atoms located three carbons away, creating substantial steric strain. The A-value for methyl groups, approximately 1.70 kilocalories per mole, quantifies the energetic penalty associated with axial placement of each methyl substituent. With two methyl groups present, the cumulative steric penalty for their axial placement becomes energetically prohibitive, strongly favoring conformations where these groups adopt equatorial orientations.

The hydroxyl substituent at position 3 introduces additional conformational considerations due to its own steric requirements and potential for hydrogen bonding interactions. The A-value for a hydroxyl group is approximately 0.87 kilocalories per mole, indicating a moderate preference for equatorial positioning. However, the positioning of the hydroxyl group is also influenced by the conformational constraints imposed by the adjacent quaternary carbon center, creating a complex interplay of steric and electronic effects that determine the overall conformational equilibrium.

Table 2: Conformational Parameters and Steric Effects

| Substituent | A-Value (kcal/mol) | Steric Preference | Conformational Impact |

|---|---|---|---|

| Methyl (×2) | 1.70 each | Strongly equatorial | Dominates ring flip equilibrium |

| Hydroxyl | 0.87 | Moderately equatorial | Secondary influence |

| Ketone | Variable | Planar constraint | Reduces ring flexibility |

The overall conformational preference of this compound strongly favors the chair conformation where the two methyl groups at position 2 adopt equatorial orientations. This preference is so pronounced that the alternative conformation, with the methyl groups in axial positions, is virtually unpopulated at room temperature due to the prohibitive steric strain. The hydroxyl group at position 3 also preferentially adopts an equatorial orientation in the favored conformation, further stabilizing this arrangement through reduced steric interactions.

The ring-puckering dynamics are somewhat restricted compared to unsubstituted cyclohexane due to the steric bulk of the substituents, particularly the quaternary carbon center. While the chair-to-chair interconversion can still occur through boat and twist-boat transition states, the energy barrier for this process is elevated due to the increased steric interactions that arise during the conformational change. The ketone functionality at position 1 introduces additional rigidity to the ring system through its planar geometry, which slightly constrains the ring-flipping dynamics compared to fully saturated cyclohexane derivatives.

Properties

IUPAC Name |

(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGFJLNBFXFQGX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](CCCC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452017 | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87655-21-8 | |

| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microbial (Biocatalytic) Reduction

- Process: The reduction of 2,2-dimethylcyclohexane-1,3-dione using baker’s yeast (Saccharomyces cerevisiae) is a well-documented method to obtain (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone with high enantioselectivity.

- Conditions: The diketone is added to a fermenting mixture of yeast, sucrose, and water at around 30°C. The reaction proceeds under mild conditions without the need for strict temperature control.

- Yield: Approximately 47–52% isolated yield of the (S)-enantiomer.

- Purification: The product is purified by silica gel chromatography and can be further distilled.

- Reference: Organic Syntheses procedure by Mori et al. (1990) provides a detailed protocol including reaction setup and purification steps.

Asymmetric Transfer Hydrogenation (ATH)

- Catalysts: Chiral catalysts such as (S,S)-TsDPEN (toluenesulfonyl-1,2-diphenylethylenediamine) are used.

- Reaction: The 1,3-diketone substrate undergoes transfer hydrogenation in the presence of a formic acid/triethylamine mixture as the hydrogen source.

- Solvent: Dry dichloromethane (CH2Cl2) is commonly used.

- Outcome: This method affords the (S)-hydroxy ketone with high enantiomeric excess and good yields.

- Advantages: High stereoselectivity and mild reaction conditions.

- Reference: Arkat-USA publication on ATH of cyclic diketones.

Chemical Reduction with Chiral Reducing Agents

- Reagents: Sodium borohydride or lithium aluminum hydride can be used in the presence of chiral auxiliaries or catalysts to induce stereoselective reduction.

- Solvents: Common solvents include diethyl ether or isopropanol.

- Notes: The choice of chiral catalyst or auxiliary is critical to achieve the (S)-configuration.

- Industrial Relevance: This method is less common industrially due to the need for chiral catalysts and potential cost.

Enzymatic Resolution and Lipase-Catalyzed Reactions

- Method: Lipase-catalyzed stereoselective acetylation or hydrolysis of meso- or racemic intermediates can yield optically active this compound.

- Enzymes: Candida antarctica lipase and other lipases have been used.

- Outcome: High enantiomeric excess (>98%) can be achieved.

- Reference: Chemoenzymatic synthesis studies demonstrate this approach.

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Microbial Reduction | 2,2-Dimethylcyclohexane-1,3-dione | Baker’s yeast (Saccharomyces) | 30°C, aqueous fermentation | 47–52 | High (S)-enantiomer | Mild, scalable, environmentally friendly |

| Asymmetric Transfer Hydrogenation | 1,3-Diketone derivatives | (S,S)-TsDPEN catalyst | Room temp, CH2Cl2, formic acid/TEA | Good | High | High stereoselectivity, mild conditions |

| Chemical Reduction with Chiral Agents | 2,2-Dimethylcyclohexanone or diketone | NaBH4, LiAlH4 + chiral catalyst | Ether or alcohol solvents | Variable | Dependent on catalyst | Requires chiral catalyst, less industrial |

| Enzymatic Resolution | Meso- or racemic diols or acetates | Lipases (Candida antarctica) | Aqueous buffer, mild temp | High | >98% | High selectivity, chemoenzymatic route |

- The microbial reduction method is favored for its simplicity and environmental compatibility, though yields are moderate.

- Asymmetric transfer hydrogenation offers excellent stereocontrol and is suitable for laboratory-scale synthesis.

- Enzymatic methods provide a chemoenzymatic route to both enantiomers by selective acetylation/hydrolysis steps.

- Reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yield and enantiomeric purity.

- Industrial processes may employ continuous flow reactors for hydroxylation to improve scalability and consistency.

The preparation of this compound is well-established through several stereoselective methods, primarily microbial reduction of diketones, asymmetric transfer hydrogenation, and enzymatic resolution. Each method offers distinct advantages in terms of yield, stereoselectivity, and scalability. The choice of method depends on the desired scale, purity, and application of the compound in further synthetic or biological studies.

Scientific Research Applications

Pharmaceutical Applications

-

Chiral Building Block :

- (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone serves as a chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of many drug compounds.

- Synthesis of Natural Products :

-

Anticancer Agents :

- Recent studies have shown that derivatives of this compound exhibit antiproliferative activity against colon cancer cells. For instance, modifications to the structure have resulted in compounds that selectively inhibit cancer cell proliferation, demonstrating IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

Specialty Chemicals

-

Solvent and Intermediate :

- The compound acts as an intermediate in organic synthesis processes, particularly in the production of solvents and other specialty chemicals used in various industrial applications.

- Chemical Reactions :

Data Table: Applications Overview

Case Study 1: Antiproliferative Activity

A study synthesized a series of 24 compounds based on modifications of this compound. The results indicated that certain derivatives exhibited significant inhibitory effects on HCT-116 colon cancer cells, highlighting the potential for developing new cancer therapies based on this compound's structure .

Case Study 2: Synthesis of Natural Products

Research has demonstrated the effectiveness of this compound as a precursor in synthesizing various natural products. Its chiral nature allows for the selective production of enantiomers that are crucial for therapeutic efficacy in medicinal chemistry .

Mechanism of Action

The mechanism of action of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Analysis

Ring Size and Enantioselectivity: The cyclohexanone derivative exhibits higher enantioselectivity (94% ee) compared to its cyclopentanone analogue (92% ee) under identical catalytic conditions, likely due to enhanced steric control in the six-membered ring . Both compounds are synthesized via Ru-TsDPEN-mediated asymmetric reduction, but the cyclohexanone derivative achieves a marginally higher yield (90% vs. 88%) .

Functional Group Modifications: The (±)-allyl-indolyl derivative (C₂₅H₂₈NO₂) demonstrates the versatility of cyclohexanone scaffolds in accommodating bulky substituents for medicinal chemistry, though it lacks enantiomeric resolution in the reported synthesis . In contrast, (S)-2-hydroxy-β-ionone retains chirality from (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, highlighting its role as a chiral pool synthon for fragrances .

Applications: Ambergris Synthesis: this compound is integral to (+)-ambrein synthesis (1.1% yield over 21 steps), whereas its degradation product, (−)-ambroxide, is a key ambergris odorant . Analytical Utility: The compound’s high ee enables its use as a standard for 31P-NMR-based enantiomeric excess determination, a distinction from non-chiral analogues like HXE (2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) .

Physicochemical and Commercial Comparison

- Solubility and Stability: The cyclohexanone derivative’s lipophilic nature (logP ≈ 1.5) enhances its utility in organic solvents, contrasting with more polar derivatives like HXE (C₁₄H₁₉NO₂), which contains an amino group and aromatic hydroxyl moiety .

- Cost and Availability: this compound is pricier ($111–$651/100 mg) than simpler analogues (e.g., 3-hydroxycyclopentanone, ~$50/100 mg) due to its enantiomeric purity and niche applications .

Biological Activity

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, a chiral compound with the molecular formula CHO, has garnered attention in various fields of research due to its potential biological activities and applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its hydroxyl group and two methyl groups attached to a cyclohexanone ring. Its stereochemistry is significant for its interactions with biological targets. The compound is primarily used as a chiral building block in organic synthesis and has potential applications in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological studies.

Biological Activity Data

Research has indicated that this compound exhibits notable biological activities. Below is a summary of key findings from recent studies:

| Study | Biological Activity | IC Value | Cell Type |

|---|---|---|---|

| Study 1 | Inhibitory action on HCT-116 colon cancer cells | 0.12 mg/mL (highest activity) | Cancer cells |

| Study 1 | Selectivity towards TRAP1 signaling pathway | N/A | Cancer cells |

| Study 2 | Application in total synthesis of natural products | N/A | Various |

Case Studies

- Inhibition of Colon Cancer Cells : A study highlighted the compound's ability to inhibit the proliferation of HCT-116 colon cancer cells. Out of 24 derivatives synthesized based on structural modifications of related compounds, several showed significant inhibitory action, with IC values ranging from 0.12 mg/mL to 0.81 mg/mL. The highest activity was linked to compounds that selectively targeted the TRAP1 pathway, indicating a specific mechanism of action against cancer cells .

- Synthetic Applications : The compound has been utilized as a precursor in the total synthesis of various bioactive natural products. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (R)-(-)-3-Hydroxy-2,2-dimethylcyclohexanone | Enantiomer with opposite stereochemistry | Potentially different binding affinities |

| 2,2-Dimethylcyclohexanone | Lacks hydroxyl group | Less reactive in biological systems |

| 3-Hydroxycyclohexanone | Similar structure but without methyl groups | Different steric and electronic properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.